molecular formula C27H24N4OS B11077902 1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B11077902
M. Wt: 452.6 g/mol
InChI Key: VULXEYMQCMPUIL-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one belongs to the class of heterocyclic compounds. Let’s dissect its name:

    This compound:

Preparation Methods

Synthetic Routes::

  • While specific synthetic routes for this compound are not readily available in the literature, we can infer that it involves the condensation of appropriate precursors.
  • The thiazole ring formation likely occurs through a reaction between a thioamide and an α,β-unsaturated ketone.
  • The pyrazolone ring could form via cyclization of a hydrazine derivative with a β-diketone.
Industrial Production::
  • Unfortunately, industrial-scale production methods for this compound are not well-documented. research laboratories may synthesize it for specific applications.

Chemical Reactions Analysis

1,5-dimethyl-4-{[(2Z)-3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can participate in various reactions:

    Oxidation: The ketone group is susceptible to oxidation.

    Reduction: Reduction of the ketone or thiazole ring could yield different products.

    Substitution: The phenyl and methyl groups can undergo substitution reactions.

    Common Reagents: Hydrazine derivatives, thioamides, and various oxidizing or reducing agents.

    Major Products: These depend on reaction conditions and substituents.

Scientific Research Applications

This compound’s versatility makes it valuable in several fields:

    Medicine: Potential as an antimicrobial, anti-inflammatory, or antitumor agent.

    Chemistry: Building block for more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

  • The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways related to inflammation, cell growth, or microbial function.

Comparison with Similar Compounds

  • Similar compounds include other pyrazolones, thiazoles, and heterocyclic derivatives.
  • Its unique features lie in the combination of thiazole and pyrazolone rings.

Properties

Molecular Formula

C27H24N4OS

Molecular Weight

452.6 g/mol

IUPAC Name

1,5-dimethyl-4-[[3-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C27H24N4OS/c1-19-14-16-22(17-15-19)30-24(21-10-6-4-7-11-21)18-33-27(30)28-25-20(2)29(3)31(26(25)32)23-12-8-5-9-13-23/h4-18H,1-3H3

InChI Key

VULXEYMQCMPUIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CSC2=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C5=CC=CC=C5

Origin of Product

United States

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